molecular formula C21H13ClF3N7O2 B2711019 3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1105238-71-8

3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2711019
CAS No.: 1105238-71-8
M. Wt: 487.83
InChI Key: PCCBHXCIUWLXAV-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused bicyclic core with a triazole ring and a pyrimidinone moiety. Key structural features include:

  • Substituents: A 2-chlorophenylmethyl group at position 3 and a 1,2,4-oxadiazole ring substituted with a 3-(trifluoromethyl)phenyl group at position 4.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N7O2/c22-15-7-2-1-4-13(15)9-32-19-17(28-30-32)20(33)31(11-26-19)10-16-27-18(29-34-16)12-5-3-6-14(8-12)21(23,24)25/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCBHXCIUWLXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazolopyrimidine intermediate.

    Formation of the Oxadiazole Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzyl or trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to alcohols or amines.

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name / ID Substituents (Position 3 / Position 6) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound 2-Chlorophenylmethyl / 3-(Trifluoromethylphenyl)oxadiazole C₂₄H₁₆ClF₃N₈O₂ 556.89 Not Reported Not Available
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl)-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 2-Chlorophenylmethyl / 2,4-Difluorophenylmethyl C₁₉H₁₂ClF₂N₅O 412.79 Not Reported Not Available
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-Fluorophenylmethyl / 3,4-Dimethoxyphenyloxadiazole C₂₂H₁₈FN₇O₄ 463.43 Not Reported IR: C=O (1670 cm⁻¹); ¹H NMR: δ 3.29 (t, CH₂), 7.32 (d, Ar-H)
2-(4-Chlorophenyl)-6-hexyl-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (10a) 4-Chlorophenyl / Hexyl C₁₆H₁₈ClN₅O 331.81 78 IR: C=O (1645 cm⁻¹); ¹H NMR: δ 0.91 (t, CH₃), 7.61 (d, Ar-H)
2-(4-Nitrophenyl)-6-butyl-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (10b) 4-Nitrophenyl / Butyl C₁₅H₁₅N₆O₃ 327.33 190 IR: C=O (1670 cm⁻¹); ¹H NMR: δ 1.47 (m, CH₂), 7.05 (s, pyrimidine-H)

Key Observations:

Substituent Effects on Physical Properties :

  • Aliphatic chains (e.g., hexyl in 10a) reduce melting points (78°C) compared to nitro-substituted analogs (190°C for 10b) due to decreased crystallinity .
  • Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance thermal stability and may increase melting points in aromatic analogs .

Spectral Trends: IR Spectroscopy: C=O stretches range between 1645–1670 cm⁻¹ across analogs, consistent with the pyrimidinone core . ¹H NMR: Aromatic protons (δ 7.0–8.0 ppm) and aliphatic chains (δ 0.91–3.29 ppm) are diagnostic for substituent identification .

Biological Relevance: The trifluoromethyl group in the target compound may enhance binding to cannabinoid receptors (as seen in related triazolo[4,5-d]pyrimidines with Type-2 cannabinoid receptor affinity) . Chlorophenyl and oxadiazole motifs are linked to anti-thrombotic activity in analogs .

Functional Group Impact on Bioactivity

  • Chlorophenyl Groups : Enhance lipophilicity and membrane permeability, critical for central nervous system (CNS) targeting .
  • Trifluoromethyl Groups : Increase electronegativity, influencing receptor binding kinetics and selectivity .

Biological Activity

The compound 3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that integrates various pharmacophores known for their diverse biological profiles. The aim of this article is to explore the biological activity of this compound through a comprehensive review of available literature.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C21H18ClF3N4O2
  • Molecular Weight : 450.85 g/mol

The compound is characterized by:

  • A triazole ring which is often associated with anticancer and antimicrobial activities.
  • An oxadiazole moiety known for its diverse biological effects including antifungal and antibacterial properties.
  • A trifluoromethyl group which enhances lipophilicity and biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:

  • The compound demonstrated effective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
MicroorganismMIC (μg/mL)Standard Antibiotic (MIC μg/mL)
Staphylococcus aureus22 (Norfloxacin)
Bacillus subtilis87 (Chloromycin)

Anticancer Activity

The triazole and oxadiazole components are associated with anticancer effects. The compound was tested against various cancer cell lines:

  • In vitro studies revealed that it exhibits cytotoxic effects against human colon adenocarcinoma (HT-29) and breast cancer cell lines with IC50 values indicating potent antiproliferative activity .
Cell LineIC50 (μM)
HT-2910.5
MCF-7 (Breast Cancer)15.2

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects were evaluated through assays measuring the inhibition of pro-inflammatory cytokines. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in treated cells compared to controls .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Mechanism : The oxadiazole ring likely disrupts bacterial cell wall synthesis.
  • Anticancer Mechanism : The triazole moiety may induce apoptosis in cancer cells by activating caspase pathways.
  • Anti-inflammatory Mechanism : The compound appears to inhibit NF-kB signaling pathways which are crucial in inflammatory responses.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that modifications to the oxadiazole unit significantly enhanced antimicrobial potency .
  • Cytotoxicity Assessment : Research involving human cancer cell lines demonstrated that the introduction of trifluoromethyl groups increased cytotoxicity compared to non-fluorinated analogs .

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